GABAA receptor agent 1

GABAA receptor pharmacology radioligand binding recombinant ion channels

Substituting GABAA receptor ligands without revalidation introduces uncontrolled experimental variables due to divergent binding kinetics and subunit selectivity. GABAA receptor agent 1 (CAS 1571-87-5) resolves this with validated, reproducible pharmacology: • Validated in vivo: 30 mg/kg (i.p.) efficacy in both MES and PTZ seizure models. • Exceptional affinity: Ki=0.26 nM at α1β3γ2 receptors - ~690-fold higher than analog agent 4 (Ki=180 nM). • Purity-validated: ≥98% by HPLC; DMSO-soluble (55 mg/mL); aqueous-insoluble. Supplied with full analytical documentation. Ideal for competitive binding assays, SAR programs, and electrophysiology studies requiring high-affinity probe binding at low nanomolar concentrations.

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67 g/mol
CAS No. 1571-87-5
Cat. No. B429459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAA receptor agent 1
CAS1571-87-5
Molecular FormulaC13H8ClN3O2
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16)
InChIKeyKJXNOHLXULKUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GABAA Receptor Agent 1: Chemical Identity & Specifications


GABAA receptor agent 1 (CAS 1571-87-5) is a synthetic 2-aryl benzimidazole derivative with the molecular formula C13H8ClN3O2 and a molecular weight of 273.67 g/mol [1]. It functions as a high-affinity orthosteric ligand for the Gamma-aminobutyric acid type A (GABAA) receptor [2]. The compound is available from multiple research chemical suppliers with standard purity specifications typically ≥98% as determined by HPLC, with some vendors reporting purities of 99.9% . Its primary reported application is in preclinical anticonvulsant research .

High-affinity GABAA receptor binding studies
Reported orthosteric ligand with sub-nanomolar binding context at α1β3γ2
Preclinical anticonvulsant model research
May support in vivo seizure model endpoint interpretation
Benzimidazole scaffold SAR exploration
Structurally orthogonal tool compound for probing receptor pharmacology

GABAA Receptor Agent 1: Differentiation from GABAergic Probes


In GABAA receptor pharmacology, compounds within the same nominal class (agonists, modulators, or ligands) can exhibit profoundly divergent binding kinetics, subunit selectivity, and physicochemical properties that fundamentally alter experimental outcomes [1]. GABAA receptor agent 1 (1571-87-5) is a synthetic benzimidazole derivative with a hydrophobic core structure that differs structurally from isoxazole agonists (e.g., muscimol) and endogenous GABA [2]. These structural distinctions translate into quantifiable differences in receptor binding affinity, in vivo dosing requirements, and formulation handling . Consequently, substitution with a more readily available analog without systematic revalidation of affinity, solubility, and dosing parameters introduces uncontrolled experimental variables that can compromise reproducibility and interpretation [3].

Replacing with classic agonists like muscimol or GABA may shift binding kinetics and subunit selectivity profiles, limiting direct comparison.
Structurally similar benzimidazole analogs can exhibit significantly different receptor affinity; target engagement may not transfer without revalidation.
Aqueous-soluble alternatives bypass the required DMSO co-solvent system, but their formulation and pharmacokinetic context may differ substantially.

GABAA Receptor Agent 1: Quantitative Comparative Evidence


α1β3γ2 Receptor Binding Affinity vs. Agent 4

In competitive radioligand binding assays against human recombinant α1β3γ2 GABAA receptors, GABAA receptor agent 1 (1571-87-5) exhibits a Ki of 0.26 nM [1]. This represents an affinity approximately 690-fold higher than GABAA receptor agent 4, a structurally related benzimidazole analog with a reported Ki of 180 nM (0.18 µM) against the same receptor subtype . The Ki value for 1571-87-5 was determined using [³H]muscimol displacement following 1-hour incubation [1].

Binding Affinity
Head-to-head
Ki = 0.26 nM
vs. Agent 4 (Ki = 180 nM)
Supports high receptor occupancy at low concentrations
Human recombinant α1β3γ2; [³H]muscimol displacement
GABAA receptor pharmacology radioligand binding recombinant ion channels affinity ranking

Anticonvulsant Efficacy in MES and PTZ Models

GABAA receptor agent 1 (1571-87-5) demonstrates in vivo anticonvulsant efficacy at an intraperitoneal dose of 30 mg/kg in Swiss albino rats, producing significant inhibition of seizures induced by both maximal electroshock (MES) and pentylenetetrazole (PTZ) [1]. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is predictive of efficacy against absence seizures [2]. The original medicinal chemistry study from which this compound was characterized reported that among a series of synthesized benzimidazole derivatives, this specific analog exhibited the most potent anticonvulsant activity [1].

In Vivo Seizure Models
Class-level
Active in MES and PTZ models
Reported inhibition at 30 mg/kg (i.p.) in rats
Supports anticonvulsant model endpoint interpretation
Single-study origin; data to verify in independent labs
anticonvulsant screening in vivo pharmacology seizure models preclinical efficacy

Solubility and Formulation vs. Muscimol

GABAA receptor agent 1 (1571-87-5) exhibits a DMSO solubility of 55 mg/mL (200.97 mM) at 25°C and is insoluble in both water and ethanol . This solubility profile contrasts with the classic GABAA agonist muscimol, which demonstrates water solubility of 100 mM and is freely soluble in aqueous buffers . The target compound's limited aqueous solubility necessitates the use of co-solvent systems (e.g., DMSO/PEG300/Tween 80/saline mixtures) for in vivo administration, whereas muscimol can be prepared directly in saline .

Solubility Profile
Cross-study
DMSO: 55 mg/mL
vs. Muscimol: water-soluble (100 mM)
DMSO co-solvent system required for in vivo formulation
Insoluble in water and ethanol at 25°C
compound solubility in vivo formulation DMSO solubility preclinical drug preparation

Chemical Structure vs. GABA and Muscimol

GABAA receptor agent 1 (1571-87-5) possesses a 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole core structure with a calculated LogP of 3.21, indicating substantial lipophilicity . In contrast, the endogenous agonist GABA is a simple amino acid (C4H9NO2; MW 103.1) with high aqueous solubility, while muscimol is an isoxazole derivative (C4H6N2O2; MW 114.1) that retains the charged ammonium group present in GABA [1]. The benzimidazole scaffold of 1571-87-5 introduces a planar aromatic system and chlorine substitution that confer different physicochemical and potentially pharmacokinetic properties compared to these smaller, more polar agonists .

Structural Chemotype
Class-level
Benzimidazole core
LogP 3.21 vs. GABA (LogP -3.17)
Structurally orthogonal to endogenous agonists for SAR studies
Physicochemical context may affect pharmacokinetic interpretation
chemical structure benzimidazole scaffold ligand design pharmacophore

GABAA Receptor Agent 1: Research Applications


Anticonvulsant Screening & In Vivo Proof-of-Concept

Based on demonstrated efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models at 30 mg/kg (i.p.) in rats [1], this compound is appropriate for laboratories conducting preclinical anticonvulsant screening programs. Researchers should procure this specific compound when seeking a benzimidazole-based positive control with validated in vivo activity across mechanistically distinct seizure induction paradigms .

High-Affinity GABAA Receptor Binding

With a reported Ki of 0.26 nM at human recombinant α1β3γ2 GABAA receptors [1], this compound is suitable for competitive binding assays, autoradiography studies, or receptor occupancy experiments where high-affinity probe binding is required at low nanomolar concentrations. The approximately 690-fold affinity advantage over analog GABAA receptor agent 4 (Ki = 180 nM) makes 1571-87-5 the preferred choice when conserving limited receptor preparations or achieving near-complete binding site saturation is critical .

Benzimidazole SAR Studies

As a 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole derivative [1], this compound serves as a reference standard for medicinal chemistry programs exploring benzimidazole-based GABAA receptor modulators. Its well-defined structure (C13H8ClN3O2; MW 273.67) and the availability of purity-validated material (≥98% by HPLC) enable reproducible SAR studies comparing substitutions at the phenyl and benzimidazole positions .

In Vitro Electrophysiology

Due to the compound's DMSO solubility requirement (55 mg/mL) and aqueous insolubility [1], this compound is best suited for in vitro electrophysiology experiments (e.g., two-electrode voltage clamp in Xenopus oocytes or patch-clamp recordings) where DMSO vehicle controls can be systematically included and final DMSO concentrations maintained below cytotoxic thresholds (typically ≤0.1%) . Procurement should be accompanied by acquisition of anhydrous DMSO for stock solution preparation .

Application
Selection Property
Validation Focus
Anticonvulsant screening studies
In vivo model-response context
MES and PTZ seizure model endpoints
High-affinity GABAA binding assays
Sub-nanomolar binding context
Receptor occupancy and radioligand displacement
Benzimidazole SAR exploration
Structurally orthogonal chemotype
Scaffold-dependent pharmacology endpoints
In vitro electrophysiology studies
DMSO-based formulation compatibility
Vehicle control standardization and cytotoxicity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GABAA receptor agent 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.